REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3](C)[CH:2]=1.[CH2:9]=O.[NH3:11]>>[NH3:11].[C:5]1([CH3:9])[C:6]([OH:7])=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a water bath
|
Name
|
|
Type
|
product
|
Smiles
|
N.C1(=CC=CC=C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |